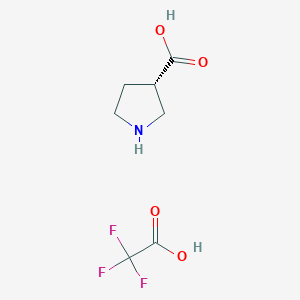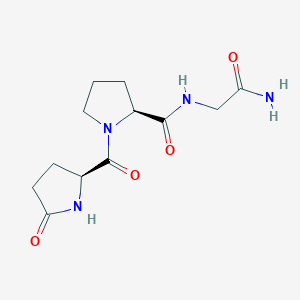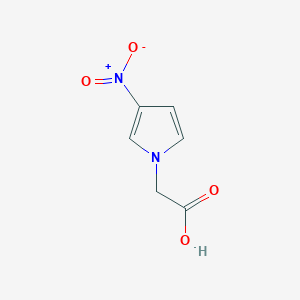![molecular formula C12H18CuN2O2 B15210251 [Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
[Bis(acetylacetone)ethylenediiminato]copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(acetylacetone)ethylenediiminato]copper is a coordination complex that features copper as the central metal ion coordinated to two acetylacetone ligands and one ethylenediimine ligand. This compound is part of a broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(acetylacetone)ethylenediiminato]copper typically involves the reaction of copper(II) salts with acetylacetone and ethylenediimine under controlled conditions. One common method involves dissolving copper(II) acetate in ethanol, followed by the addition of acetylacetone and ethylenediimine. The reaction mixture is then heated under reflux for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(acetylacetone)ethylenediiminato]copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
[Bis(acetylacetone)ethylenediiminato]copper has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [Bis(acetylacetone)ethylenediiminato]copper involves the coordination of the copper ion with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions. The copper ion can interact with molecular targets through coordination bonds, facilitating catalytic processes and other chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Bis(acetylacetone)ethylenediiminato]zinc
- [Bis(acetylacetone)ethylenediiminato]nickel
- [Bis(acetylacetone)ethylenediiminato]cobalt
Uniqueness
Compared to similar compounds, [Bis(acetylacetone)ethylenediiminato]copper exhibits unique properties due to the specific electronic configuration and coordination environment of the copper ion. This results in distinct reactivity and catalytic behavior, making it particularly useful in certain applications such as catalysis and material science .
Eigenschaften
Molekularformel |
C12H18CuN2O2 |
|---|---|
Molekulargewicht |
285.83 g/mol |
IUPAC-Name |
copper;4-[2-(4-oxopentan-2-ylideneamino)ethylimino]pentan-2-one |
InChI |
InChI=1S/C12H18N2O2.Cu/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;/h7-8H,5-6H2,1-4H3;/q-2;+2 |
InChI-Schlüssel |
XQZXXCLDPWAEHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCN=C(C)[CH-]C(=O)C)[CH-]C(=O)C.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


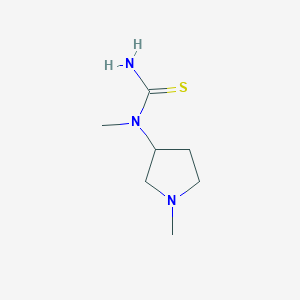

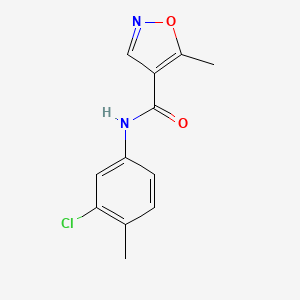
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
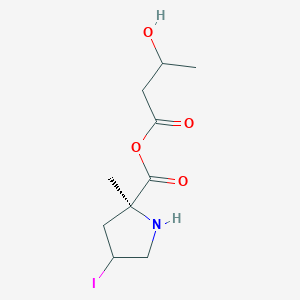
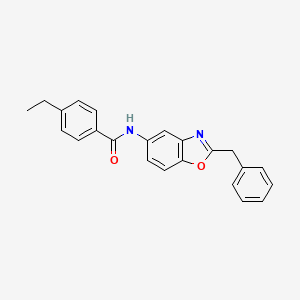
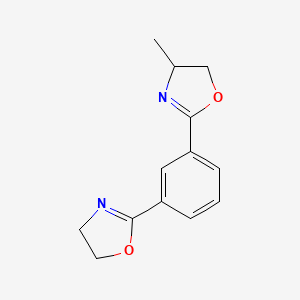

![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
